1,4-Bis(isothiocyanatomethyl)benzene

Description

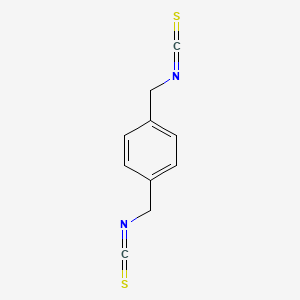

1,4-Bis(isothiocyanatomethyl)benzene is a para-substituted benzene derivative with two isothiocyanate (-N=C=S) functional groups attached via methyl bridges. Isothiocyanates are known for their reactivity with amines and thiols, enabling applications in crosslinking, bioconjugation, and polymer chemistry. This article compares this compound with five structurally similar compounds (from the provided evidence) to highlight substituent-driven differences in physicochemical properties, reactivity, and applications.

Properties

IUPAC Name |

1,4-bis(isothiocyanatomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZIFFOYWBHUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)CN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(isothiocyanatomethyl)benzene can be synthesized through the reaction of benzene with chloroform in the presence of a strong base, such as sodium hydroxide. The reaction proceeds via the formation of dichlorocarbene, which then reacts with benzene to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process involves the continuous addition of benzene and chloroform to a reaction vessel containing sodium hydroxide, with careful control of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(isothiocyanatomethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(isothiocyanatomethyl)benzene has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Isothiocyanates, including this compound, have been studied for their potential anticancer properties.

Medicine: Research has shown that isothiocyanates can modulate various biological pathways and may have therapeutic potential in treating diseases such as cancer and inflammation.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4-Bis(isothiocyanatomethyl)benzene exerts its effects involves the interaction with molecular targets and pathways. Isothiocyanates are known to inhibit certain enzymes, such as aldehyde dehydrogenase (ALDH), which plays a role in the metabolism of aldehydes. By inhibiting ALDH, isothiocyanates can affect cellular processes and potentially induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Bis(trichloromethyl)benzene

Substituents : Two -CCl₃ groups.

- Physical Properties : Melting point: 106–110°C; boiling point: 312°C; insoluble in water .

- Reactivity: Stable under normal conditions but hazardous due to chlorinated groups, causing severe burns and respiratory irritation.

- Applications : Likely used as a chemical intermediate in organic synthesis.

- Contrast with Target : The electron-withdrawing -CCl₃ groups impart stability and hydrophobicity, whereas the isothiocyanatomethyl groups (-CH₂-N=C=S) in the target compound are polar and nucleophile-reactive.

1,4-Bis(methoxydimethylsilyl)benzene (BMSB)

Substituents : Two -Si(CH₃)₂OCH₃ groups.

- Synthesis: Synthesized via organosilicon chemistry, with purity validated by UPLC-TOFMS .

- Applications : Used in silicone-based materials and hybrid polymers.

- Contrast with Target : The silicon-based substituents enhance thermal stability and hydrophobicity, whereas the target’s isothiocyanates may enable biofunctionalization or polymer crosslinking.

1,4-Bis(phenylsulfonyloxy)benzene

Substituents : Two -O-SO₂-C₆H₅ groups.

- Reactivity : Acts as a photoacid generator (PAG) in photochemical reactions, releasing acids under UV irradiation .

- Applications : Critical in photoresist formulations for microelectronics.

- Contrast with Target : The sulfonyloxy groups enable acid generation for lithography, while isothiocyanates are more suited for covalent bonding with biomolecules or polymers.

1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene Acid

Substituents : Two conjugated -CH=CH-C(O)COOH groups.

- Applications : Proposed for metal ion chelation and optical sensors.

- Contrast with Target : The carboxy-oxo-propenyl substituents enable π-conjugation and chelation, whereas isothiocyanates prioritize chemical reactivity over optical activity.

1,4-Bis(trans-2-phenylethenyl)benzene

Substituents : Two trans-CH=CH-C₆H₅ groups.

- Physical Properties : Melting point: 264–266°C; molecular weight: 282.39 g/mol .

- Applications : Used in conjugated systems for optoelectronics due to extended π-delocalization.

Data Table: Comparative Analysis of Structural Analogs

*Calculated molecular weight based on formula C₈H₄Cl₆. N/R: Not reported in evidence.

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorinated (-CCl₃) and sulfonyloxy (-SO₂-) substituents (e.g., in and ) enhance stability and photoreactivity, respectively. Conversely, isothiocyanatomethyl groups likely increase electrophilicity.

- Silicon vs. Carbon Substituents : Silicon-based groups () improve thermal stability, whereas isothiocyanates prioritize chemical versatility.

- Optical Properties : Conjugated systems () excel in optoelectronics, while isothiocyanates are better suited for covalent modification.

Biological Activity

1,4-Bis(isothiocyanatomethyl)benzene, also known as bis(ITC), is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound features two isothiocyanate groups attached to a benzene ring. Its structure allows it to interact with various biological targets, influencing cellular processes.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10N2S2 |

| Molecular Weight | 218.32 g/mol |

| CAS Number | 120-57-0 |

The biological activity of this compound is primarily attributed to its ability to modify cellular signaling pathways through the formation of thioureas and other derivatives. Isothiocyanates (ITCs) are known to act as electrophiles that can react with nucleophiles in proteins, leading to alterations in protein function and gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in overcoming drug resistance in cancer cells:

- Cisplatin Resistance : In non-small cell lung cancer (NSCLC), this compound has been shown to reduce cisplatin resistance in A549CisR cells. It enhances the sensitivity of these cells to cisplatin by reversing epithelial-mesenchymal transition (EMT) markers such as E-Cadherin and reducing the expression of aldehyde dehydrogenase (ALDH) isoforms associated with drug resistance .

- Prostate Cancer : In prostate cancer models, it decreases anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax. This shift promotes apoptosis in cancer cells .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have demonstrated that ITCs can inhibit bacterial growth by disrupting cellular processes. The compound shows potential as an antibacterial agent against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is believed to be mediated through the modification of thiol groups in bacterial proteins, leading to cell death.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on NSCLC :

- Prostate Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.